3-ethoxy-5-iodo-4-[3-(4-methylphenoxy)propoxy]benzaldehyde
Description
3-ethoxy-5-iodo-4-[3-(4-methylphenoxy)propoxy]benzaldehyde is an organic compound with a complex structure, characterized by the presence of multiple functional groups including an ethoxy group, an iodo group, a phenoxy group, and an aldehyde group
Properties
IUPAC Name |
3-ethoxy-5-iodo-4-[3-(4-methylphenoxy)propoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21IO4/c1-3-22-18-12-15(13-21)11-17(20)19(18)24-10-4-9-23-16-7-5-14(2)6-8-16/h5-8,11-13H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZIMDZZBBHOPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)I)OCCCOC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21IO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-ethoxy-5-iodo-4-[3-(4-methylphenoxy)propoxy]benzaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Ethoxy Group:
Iodination: The iodo group is introduced via an electrophilic substitution reaction using iodine or an iodine-containing reagent.
Phenoxy Group Addition: The phenoxy group is added through a nucleophilic substitution reaction.
Aldehyde Formation: The aldehyde group is introduced through an oxidation reaction, often using reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
3-ethoxy-5-iodo-4-[3-(4-methylphenoxy)propoxy]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions, where the iodo group is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Scientific Research Applications
3-ethoxy-5-iodo-4-[3-(4-methylphenoxy)propoxy]benzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving aldehyde and phenoxy groups.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3-ethoxy-5-iodo-4-[3-(4-methylphenoxy)propoxy]benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenoxy group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 3-ethoxy-5-iodo-4-[3-(4-methylphenoxy)propoxy]benzaldehyde include:
3-ethoxy-5-iodo-4-[3-(4-chlorophenoxy)propoxy]benzaldehyde: Similar structure but with a chlorine atom instead of a methyl group on the phenoxy ring.
3-ethoxy-5-iodo-4-[3-(4-fluorophenoxy)propoxy]benzaldehyde: Similar structure but with a fluorine atom instead of a methyl group on the phenoxy ring.
3-ethoxy-5-iodo-4-[3-(4-nitrophenoxy)propoxy]benzaldehyde: Similar structure but with a nitro group instead of a methyl group on the phenoxy ring.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
